![molecular formula C26H24N2O4S B2766183 3'-(3,4-Dimethoxyphenyl)-1-(3-methylbenzyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione CAS No. 899962-75-5](/img/structure/B2766183.png)
3'-(3,4-Dimethoxyphenyl)-1-(3-methylbenzyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione
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Overview
Description
3'-(3,4-Dimethoxyphenyl)-1-(3-methylbenzyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione is a useful research compound. Its molecular formula is C26H24N2O4S and its molecular weight is 460.55. The purity is usually 95%.
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Biological Activity
The compound 3'-(3,4-Dimethoxyphenyl)-1-(3-methylbenzyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione is a member of the spiro[indoline-3,2'-thiazolidine]-2,4'-dione family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is C₁₈H₁₈N₂O₄S, with a molecular weight of 460.55 g/mol. Its structure features a spiro linkage between an indoline and a thiazolidine ring, contributing to its unique three-dimensional conformation. The presence of substituents such as 3,4-dimethoxyphenyl and 3-methylbenzyl plays a crucial role in modulating its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key methods include:
- Reagents : Use of dimethyl sulfoxide as a solvent.
- Conditions : Control over temperature and reaction time to optimize yield and purity.
- Characterization : Techniques like Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are employed to confirm structure and purity.
Anticancer Properties
Research indicates that spiro[indoline-3,2'-thiazolidine]-2,4'-diones exhibit significant anticancer activity. For example:
- Cell Line Studies : The compound has shown efficacy against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer). In vitro studies reported IC₅₀ values comparable to established chemotherapeutics like doxorubicin .
- Mechanism of Action : The proposed mechanism involves induction of apoptosis through caspase activation and cell cycle arrest at the G1 phase .
Antimicrobial Activity
The compound also demonstrates antimicrobial properties:
- In Vitro Testing : Studies have shown activity against several bacterial strains, indicating potential for development as an antimicrobial agent.
- Structure-Activity Relationship (SAR) : Modifications in the chemical structure can enhance bioactivity against specific pathogens.
Case Studies
- Anticancer Efficacy : A study explored the effects of related compounds on MCF-7 cells, revealing that modifications at the aromatic ring significantly impacted cytotoxicity. Compounds with electron-withdrawing groups demonstrated enhanced activity .
- Microbial Inhibition : Another investigation assessed the antimicrobial potential of various derivatives against E. coli and Staphylococcus aureus. Results indicated that certain structural modifications increased potency against these pathogens .
Research Findings Summary Table
Study Focus | Cell Line/Pathogen | IC₅₀ Value (µM) | Mechanism of Action |
---|---|---|---|
Anticancer Activity | MCF-7 | 1.93 | Induction of apoptosis |
Anticancer Activity | HCT-116 | 2.84 | Cell cycle arrest |
Antimicrobial Activity | E. coli | < 50 | Inhibition of bacterial growth |
Antimicrobial Activity | Staphylococcus aureus | < 40 | Disruption of cell membrane integrity |
Scientific Research Applications
Biological Activities
Research has indicated that spiro[indoline-3,2'-thiazolidine]-2,4'-diones exhibit diverse biological activities, including:
- Anticancer Properties : Studies suggest that compounds with similar structures demonstrate significant activity against various cancer cell lines. The mechanism of action often involves interaction with specific biological targets that regulate cell proliferation.
- Antimicrobial Activity : The compound has shown promise in antimicrobial studies, particularly against Gram-positive bacteria. Its efficacy can be attributed to the structural characteristics that enhance its interaction with microbial targets .
Case Study 1: Anticancer Activity
A study focused on the anticancer properties of spiro[indoline-3,2'-thiazolidine]-2,4'-diones reported that compounds in this class inhibited the growth of several cancer cell lines, including HCT116 (colon cancer), MCF7 (breast cancer), and HUH7 (liver cancer). The research utilized assays such as the NCI-60 sulforhodamine B assay to evaluate cytotoxicity .
Case Study 2: Antimicrobial Studies
Another investigation assessed the antimicrobial activity of synthesized derivatives of spiro[indoline-3,2'-thiazolidine]-2,4'-diones. The results indicated strong activity against Bacillus species, showcasing the potential for developing new antimicrobial agents from this compound class .
Comparative Analysis of Biological Activities
Activity Type | Compound Class | Key Findings |
---|---|---|
Anticancer | Spiro[indoline-3,2'-thiazolidine]-2,4'-diones | Significant inhibition of cancer cell proliferation |
Antimicrobial | Spiro[indoline-3,2'-thiazolidine]-2,4'-diones | Effective against Gram-positive bacteria |
Q & A
Basic Research Questions
Q. What are the key synthetic methodologies for preparing spiro[indoline-3,2'-thiazolidine]-2,4'-dione derivatives?
The synthesis typically involves cyclocondensation reactions between indoline-2,3-dione precursors and thiazolidinone-forming agents. For example:
- Step 1 : React 3-methylbenzyl-substituted indoline-2,3-dione with thioglycolic acid under reflux in non-polar solvents (e.g., dioxane) to form the thiazolidine ring via dehydration .
- Step 2 : Introduce the 3,4-dimethoxyphenyl group via nucleophilic substitution or coupling reactions. Solvent choice (e.g., methanol vs. dioxane) critically impacts reaction efficiency and product purity .
- Characterization : Use FT-IR to confirm C=O (1681–1700 cm⁻¹) and C-S (750–760 cm⁻¹) stretches, and NMR to verify spiro-junction protons (δ 4.5–5.5 ppm) .
Q. How is the purity and structural integrity of this compound validated experimentally?
- Analytical Techniques :
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ ion).
- Multinuclear NMR (¹H, ¹³C) : Identify spiro-junction carbons (C3 and C2') and substituent environments (e.g., methoxy groups at δ 3.7–3.9 ppm) .
- X-ray Crystallography : Resolve spiro-conformation and dihedral angles between indoline and thiazolidine rings .
- Purity Checks : Use HPLC with UV detection (λ = 254 nm) and TLC (Rf = 0.6–0.7 in ethyl acetate/hexane) .
Q. What in vitro biological assays are suitable for preliminary evaluation of its antimicrobial activity?
- Antibacterial : Minimum inhibitory concentration (MIC) assays against S. aureus (Gram-positive) and E. coli (Gram-negative) using broth microdilution (CLSI guidelines) .
- Antifungal : Agar diffusion assays against Candida albicans or Aspergillus niger, with fluconazole as a positive control .
- Structure-Activity Note : Dimethoxy and methylbenzyl groups enhance membrane penetration, improving activity against Gram-positive strains .
Advanced Research Questions
Q. How do solvent polarity and reaction temperature influence spirocyclization yields?
- Non-Polar Solvents (Dioxane) : Promote intramolecular cyclization via dehydration, yielding >60% spiro products. Elevated temperatures (80–100°C) accelerate ring closure but may cause byproducts (e.g., dimerization) .
- Polar Solvents (Methanol) : Favor Schiff base intermediates, requiring stoichiometric acid catalysts (e.g., acetic acid) to drive cyclization .
- Optimization Strategy : Use design of experiments (DoE) to model solvent/temperature interactions and maximize yield .
Q. How can computational methods resolve contradictions in spectroscopic data (e.g., ambiguous NOE correlations)?
- Density Functional Theory (DFT) : Simulate NMR chemical shifts (e.g., using B3LYP/6-31G*) to validate spiro-junction geometry .
- Molecular Dynamics (MD) : Predict conformational stability of the thiazolidine ring in solution, explaining split signals in ¹³C NMR .
- Case Study : For low-solubility derivatives (e.g., nitro-substituted analogs), cross-validate HRMS and IR data when ¹³C NMR is unavailable .
Q. What strategies optimize in vivo bioavailability given its poor aqueous solubility?
- Prodrug Design : Introduce hydrolyzable esters (e.g., acetyl groups) on the dimethoxyphenyl ring to enhance solubility .
- Nanocarrier Systems : Encapsulate in PEGylated liposomes or cyclodextrin complexes for sustained release .
- Metabolic Stability : Use liver microsome assays to identify cytochrome P450-mediated degradation hotspots (e.g., thiazolidine ring oxidation) .
Q. How does the 3-methylbenzyl substituent modulate target binding in enzyme inhibition studies?
- Docking Studies : The methyl group enhances hydrophobic interactions with enzyme pockets (e.g., bacterial dihydrofolate reductase) .
- Kinetic Analysis : Compare inhibition constants (Ki) of methylbenzyl vs. unsubstituted analogs using Lineweaver-Burk plots .
- Mutagenesis Data : Map binding residues via site-directed mutagenesis (e.g., S. aureus DHFR mutants with altered Phe92) .
Q. Methodological Challenges and Solutions
Addressing Low Yields in Multi-Step Syntheses
- Issue : Cumulative yield loss during spirocyclization and functionalization.
- Solution : Use flow chemistry for continuous processing, reducing intermediate isolation steps .
Differentiating Stereoisomers in Spiro Systems
- Chiral HPLC : Employ amylose-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol gradients .
- VCD Spectroscopy : Resolve enantiomers via vibrational circular dichroism, validated against X-ray structures .
Mitigating Oxidative Degradation During Storage
Properties
IUPAC Name |
3-(3,4-dimethoxyphenyl)-1'-[(3-methylphenyl)methyl]spiro[1,3-thiazolidine-2,3'-indole]-2',4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O4S/c1-17-7-6-8-18(13-17)15-27-21-10-5-4-9-20(21)26(25(27)30)28(24(29)16-33-26)19-11-12-22(31-2)23(14-19)32-3/h4-14H,15-16H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHCJIEKOYZPSNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C3=CC=CC=C3C4(C2=O)N(C(=O)CS4)C5=CC(=C(C=C5)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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